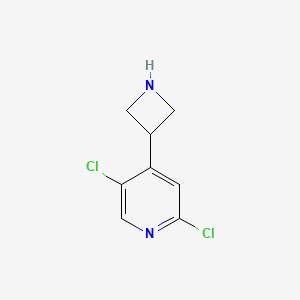

4-(Azetidin-3-yl)-2,5-dichloropyridine

Description

4-(Azetidin-3-yl)-2,5-dichloropyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine atoms at the 2- and 5-positions and an azetidine ring (a four-membered saturated amine) at the 4-position.

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-2,5-dichloropyridine |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-4-12-8(10)1-6(7)5-2-11-3-5/h1,4-5,11H,2-3H2 |

InChI Key |

JCIYVIZMIIJIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates can be achieved through green oxidation reactions in microchannel reactors .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2,5-dichloropyridine can undergo various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.

Substitution: Halogen atoms in the dichloropyridine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield oxetane derivatives, while substitution reactions can introduce various functional groups into the dichloropyridine moiety .

Scientific Research Applications

4-(Azetidin-3-yl)-2,5-dichloropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dichloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

†Estimated based on structural similarity to .

‡Calculated from formula C₅H₂Cl₂IN (assuming data).

Reactivity and Site Selectivity

The position of chlorine substituents and auxiliary functional groups critically influence reactivity:

- 2,5-Dichloropyridine : Undergoes deprotonation or substitution preferentially at the 4- or 6-positions due to electronic effects .

- 4-(Azetidin-3-yl)-2,5-dichloropyridine: The azetidine group at the 4-position blocks reactivity there, redirecting reactions to the 3- or 6-positions. This steric hindrance is absent in non-azetidinyl analogs like 2,5-dichloropyridine .

- 2,5-Dichloro-4-iodopyridine : The iodine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki), offering pathways to biaryl structures .

Physicochemical Properties

- Solubility: The azetidine ring in 4-(Azetidin-3-yl)-2,5-dichloropyridine likely improves water solubility compared to non-aminated dichloropyridines. In contrast, 2,5-dichloropyridine 1-oxide (with a polar N-oxide group) exhibits even higher solubility .

- Stability : The strained azetidine ring may render the compound more reactive or prone to ring-opening under acidic conditions, unlike stable dichloropyridines .

Q & A

Q. What are the standard synthetic routes for 4-(Azetidin-3-yl)-2,5-dichloropyridine?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting with substituted pyridines. For example, dichloropyridine derivatives (e.g., 2,3-dichloropyridine) can undergo nucleophilic substitution with azetidine precursors. Key steps include:

Halogenation : Introduce chlorine at specific positions using reagents like PCl₅ or SOCl₂.

Ring Formation : Azetidine rings are constructed via cyclization of β-amino alcohols or through [2+2] cycloaddition reactions.

Coupling Reactions : Cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may link the azetidine moiety to the pyridine core.

- Reference : Similar strategies are discussed for dichloropyridine derivatives in and multi-step dihydropyridine syntheses in .

| Synthetic Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Halogenation | PCl₅, 80–100°C | 60–75% |

| Azetidine Formation | β-amino alcohol cyclization | 40–55% |

| Cross-Coupling | Pd(PPh₃)₄, 100°C | 30–50% |

Q. Which spectroscopic techniques are critical for characterizing 4-(Azetidin-3-yl)-2,5-dichloropyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and aromatic chloropyridine signals.

- IR Spectroscopy : Detect N–H stretching (azetidine, ~3300 cm⁻¹) and C–Cl bonds (~600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography (if crystalline): Resolve 3D structure and hydrogen-bonding patterns, as demonstrated in hydrazide studies () .

Q. How should safety protocols be implemented during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for handling volatile reagents (e.g., PCl₅).

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Reference : Safety guidelines align with organic chemistry lab syllabi () .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 4-(Azetidin-3-yl)-2,5-dichloropyridine?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, used DFT to analyze hydrogen bonding in hydrazides .

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess stability in polar/nonpolar media.

- Reactivity Indices : Compute Fukui indices to identify regions prone to electrophilic attack.

Q. What strategies optimize the yield of 4-(Azetidin-3-yl)-2,5-dichloropyridine in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C with 20% yield improvement).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for higher purity.

- Reference : highlights similar optimization for dihydropyridines .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations).

- Isotopic Labeling : Use deuterated solvents to eliminate overlapping signals in NMR.

- Crystallography : Resolve ambiguities via single-crystal X-ray analysis, as in ’s thiochromeno pyridine study .

- Collaborative Analysis : Consult spectral databases (e.g., CCDC, PubChem) for reference compounds.

Data Contradiction and Experimental Design

Q. How to address conflicting mechanistic proposals for azetidine-pyridine coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

- Isotope Effects : Use ¹⁵N-labeled azetidine to trace bond formation pathways.

- Computational Modeling : Compare activation energies of proposed mechanisms using DFT () .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically using factorial design.

- Control Groups : Include replicates and negative controls (e.g., no catalyst).

- Documentation : Record exact stoichiometry, solvent batches, and equipment calibration (per ’s research guidelines) .

Literature and Data Management

Q. How to efficiently retrieve relevant literature for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.